molecular formula C15H18N4O2 B2812629 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one CAS No. 2320609-20-7

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2812629
CAS RN: 2320609-20-7
M. Wt: 286.335
InChI Key: PNPHHQXDMTZJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a phenoxy group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the azetidine ring in separate steps, followed by their connection via a methylene bridge. The phenoxy group would then be attached via a propyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the azetidine ring would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 1,2,4-triazole and azetidine rings. These rings could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make the compound relatively polar, which could affect its solubility and stability .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

Recent studies have focused on the synthesis and evaluation of compounds with structural similarities to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one" for their potential cytotoxicity against various cancer cell lines. For example, the synthesis of hybrids of 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole demonstrated marked cytotoxic activity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The study suggests that the length of the carbon spacer group and the introduction of additional ester linkers can significantly influence cytotoxicity (Popov et al., 2020).

Antimicrobial and Antifungal Activity

Compounds with the triazole moiety, such as those structurally related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one," have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, the design, synthesis, and fungicidal activity of new 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety were assessed against various phytopathogens. Some compounds exhibited moderate to high fungicidal activities, showcasing their potential in agricultural applications (Bai et al., 2020).

Novel Therapeutic Agents

The exploration of triazole-incorporated compounds extends to the development of novel therapeutic agents with specific biological activities. Novel azetidinone analogues comprising 1,2,4-triazole have been synthesized and evaluated for their anti-tubercular activity. Molecular docking experiments identified potential drug candidates among these analogues, suggesting their usefulness in addressing tuberculosis (Thomas, George, & Harindran., 2014).

Future Directions

Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-phenoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-6,10-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHHQXDMTZJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.